![molecular formula C20H22N6O2 B2528322 1-phenyl-2-{4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}ethanol CAS No. 1396798-84-7](/img/structure/B2528322.png)
1-phenyl-2-{4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-phenyl-2-{4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}ethanol is a complex organic molecule that is not directly described in the provided papers. However, the papers do discuss related compounds that share structural motifs such as a phenyl group, a pyridyl group, and a 1,2,3-triazole ring, which are common in the synthesis of various intermediates and potential therapeutic agents .
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions. For instance, the Knoevenagel condensation reaction is used to synthesize 1-phenyl-2-(2-pyridyl)ethanol by reacting 2-methylpyridine with benzaldehyde without a catalyst or solvent . Similarly, the unexpected intermediate 1-phenyl-2-(4-pyridyl)ethanol was isolated from a condensation reaction between 4-methylpyridine and benzaldehyde . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate triazole and piperazine substituents.
Molecular Structure Analysis
The molecular structures of related compounds have been determined using single-crystal X-ray diffraction. For example, 1-phenyl-2-(2-pyridyl)ethanol crystallizes in a monoclinic system with centrosymmetric space group P21/c . The crystal structure of 1-phenyl-2-(4-pyridyl)ethanol shows an intermolecular hydrogen bond O–H···N, which stabilizes the crystal structure . These structural analyses provide insights into how the target compound might crystallize and the potential intermolecular interactions it may exhibit.
Chemical Reactions Analysis
The related compounds discussed in the papers are intermediates that can undergo further chemical reactions. For instance, the dehydration of 1-phenyl-2-(2-pyridyl)ethanol leads to the formation of a trans double bond, yielding 1-phenyl-2-(2-pyridyl)ethene . This suggests that the target compound could also undergo similar reactions, such as dehydration or further functionalization, depending on the presence of reactive groups like hydroxyl or triazole.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structures. For example, polymorphism is observed in 2-[4-phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]nicotinic acid, where different solvents lead to different crystalline forms . The intermolecular hydrogen bonding patterns and the presence of substituents like fluorine can affect the melting points and stability of these compounds . These findings suggest that the target compound's properties would be similarly affected by its specific substituents and the crystalline form it adopts.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and molecular structure of compounds closely related to 1-phenyl-2-{4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}ethanol have been extensively studied due to their potential applications in various fields of chemistry. These compounds exhibit intriguing properties that make them subjects of research in organometallic chemistry, coordination chemistry, and materials science.
Organometallic Complexes : Research on allylpalladium complexes with pyridylpyrazole ligands illustrates the nuanced effects of substituents on molecular behavior, such as allyl rotation, highlighting the potential utility of related compounds in organometallic chemistry and catalysis (Montoya et al., 2007).
Crystallography and Molecular Structure : The detailed study of 1-phenyl-2-(2-pyridyl)ethanol through Knoevenagel condensation reaction and its structural elucidation via X-ray diffraction underscores the significance of hydrogen bonding in stabilizing molecular structures, which can be instrumental in designing molecules with desired physical and chemical properties (Percino et al., 2015).
Polymorphism in Molecular Crystals : The discovery of solvent-dependent polymorphism in compounds bearing the 1,2,4-triazole motif indicates the sensitivity of molecular packing to external conditions, a phenomenon critical in pharmaceutical chemistry for understanding and controlling the crystalline forms of drug molecules (Mazur et al., 2008).
Catalysis and Biological Activity
The unique structural features of compounds similar to this compound lend themselves to applications in catalysis and as potential biologically active molecules.
Catalytic Applications : Studies on the synthesis and characterization of complexes and their applications in catalysis reveal the potential of these compounds in facilitating various chemical transformations, including oxidation and transfer hydrogenation reactions, which are pivotal in the synthesis of fine chemicals and pharmaceuticals (Saleem et al., 2013).
Biological Activities : The exploration of 1,2,4-triazole derivatives for their antimicrobial and antifungal activities emphasizes the broader scope of these compounds in medicinal chemistry, offering a foundation for the development of new therapeutic agents (Asegbeloyin et al., 2014).
Mecanismo De Acción
Piperazine derivatives
Piperazine is a common moiety in pharmaceuticals due to its ability to donate two hydrogen bonds, its basicity, and its conformational flexibility. Piperazine derivatives have been found to exhibit a wide range of pharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects .
Pyridine derivatives
Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. Pyridine derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Triazole derivatives
1,2,3-Triazoles are a class of heterocyclic compounds that consist of a five-membered ring with two carbon atoms and three nitrogen atoms. They are known for their diverse range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[1-(2-hydroxy-2-phenylethyl)triazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c27-18(16-6-2-1-3-7-16)15-26-14-17(22-23-26)20(28)25-12-10-24(11-13-25)19-8-4-5-9-21-19/h1-9,14,18,27H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUQNLIBGJEIKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CN(N=N3)CC(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)pyrrolidine-1-sulfonamide](/img/structure/B2528239.png)
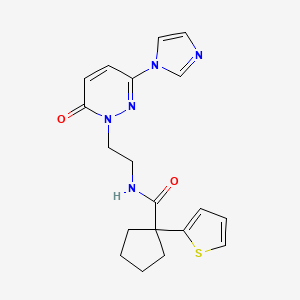
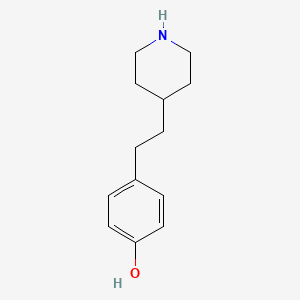
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/no-structure.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclohexyl-N-methylacetamide](/img/structure/B2528244.png)

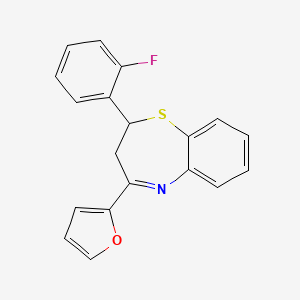
![5-chloro-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2528248.png)

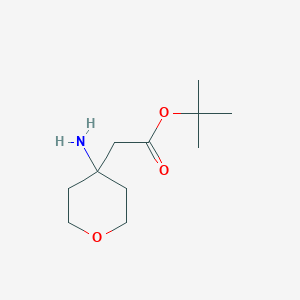
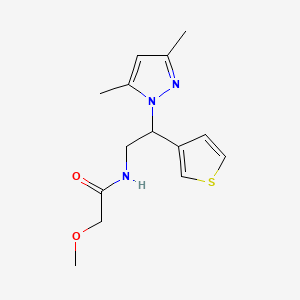
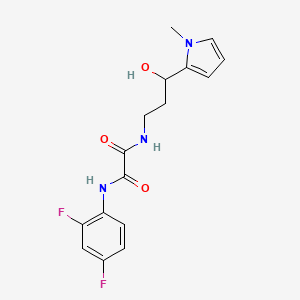

![(Z)-5,6-dichloro-N-(1-(4-ethylpiperazin-1-yl)-2,2,2-trifluoroethylidene)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-amine](/img/structure/B2528261.png)